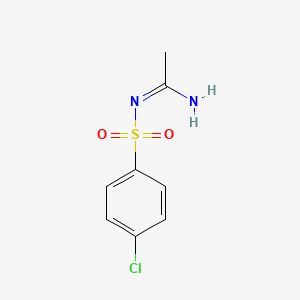
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acetamide derivatives typically involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. For instance, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showcases a complex reaction scheme involving substitutions at specific positions to achieve the desired structure (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is usually confirmed through spectroscopic methods like NMR, IR, and Mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and overall conformation of the compound. For example, compounds synthesized in the study by Duran and Canbaz (2013) had their structures confirmed via 1H NMR, FTIR, and MS, underlining the importance of these analytical methods in molecular structure analysis (Duran & Canbaz, 2013).
Chemical Reactions and Properties
The chemical behavior of acetamide derivatives includes their reactions under various conditions and their interaction with other chemical entities. Studies often explore these aspects to understand the reactivity and potential applications of these compounds. For instance, the isocyanide-based synthesis of benzodiazepine acetamides provides insight into the versatility and reactivity of such structures in creating pharmacologically relevant molecules (Akbarzadeh et al., 2012).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application and handling. X-ray crystallography, for example, offers insights into the crystalline structure and intermolecular interactions within these compounds, as demonstrated by the work on N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide (Davis & Healy, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa values, are fundamental to understanding the behavior of acetamide derivatives in various environments. The determination of acidity constants via UV spectroscopic studies, as seen in the work of Duran and Canbaz (2013), is an example of analyzing such chemical properties (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Photovoltaic Efficiency and Optical Activity
Research indicates compounds with structures related to 2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide show promise in photovoltaic applications. Studies on benzothiazolinone acetamide analogs have explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (LHE) and favorable free energy for electron injection. These compounds also exhibit significant non-linear optical (NLO) activity, which could be beneficial in developing optical devices (Mary et al., 2020).
Antitumor Activity
Another important area of application is in the development of antitumor agents. Derivatives of benzothiazole, similar in structure to the compound , have been synthesized and tested for their potential antitumor activity. These studies reveal considerable anticancer activity against various cancer cell lines, underscoring the therapeutic potential of such compounds (Yurttaş et al., 2015).
Potential Pesticide Development
The compound's derivatives have been characterized by X-ray powder diffraction, indicating their potential as pesticides. This line of research suggests that similar compounds could be developed into effective pesticides, addressing needs in agricultural productivity and pest management (Olszewska et al., 2011).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-11-2-7-16-14(8-11)15(9-20)18(24-16)21-17(22)10-23-13-5-3-12(19)4-6-13/h3-6,11H,2,7-8,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWZNTKRNFPOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

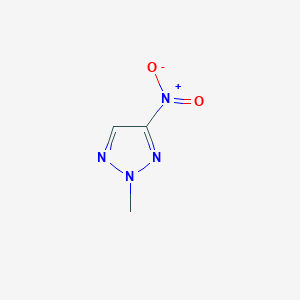
![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)



![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)
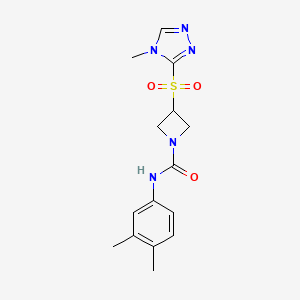

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
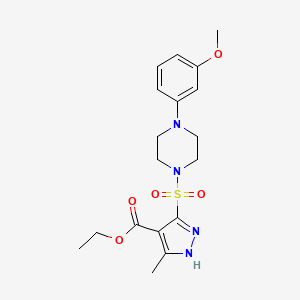
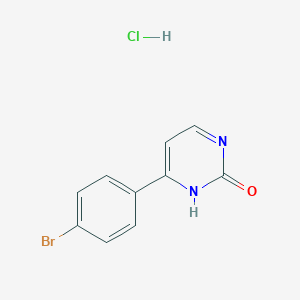
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
